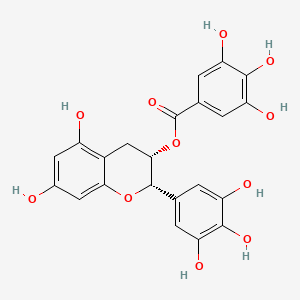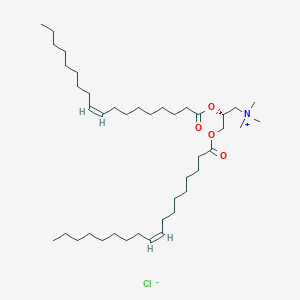![molecular formula C21H31Cl2MnN5-4 B11933520 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese is a complex organometallic compound. This compound features a manganese center coordinated with a unique ligand system, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese typically involves the reaction of manganese chloride with a pre-synthesized ligand. The ligand is often prepared through a multi-step organic synthesis process, involving the formation of the tetracyclic structure and subsequent introduction of the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the ligand followed by its reaction with manganese chloride under controlled conditions. The process requires precise temperature and pressure control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the manganese center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the manganese center to a lower oxidation state.
Substitution: The ligand system can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while reduction may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of manganese in complex ligand environments.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It can be used to study the role of manganese in biological systems and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a diagnostic agent or in the development of manganese-based drugs. Its unique structure allows for targeted interactions with specific biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
Wirkmechanismus
The mechanism of action of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese involves its interaction with specific molecular targets. The manganese center can participate in redox reactions, influencing various biochemical pathways. The ligand system provides stability and specificity, allowing for targeted interactions with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 24-chloro-3,10,13,20,26-pentaazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
- (4S,9S,14S,19S)-3,10,13,20,26-Pentaazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Uniqueness
The uniqueness of 26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese lies in its specific ligand system and the coordination environment of the manganese center. This provides distinct reactivity and stability compared to similar compounds, making it a valuable subject for research and application.
Eigenschaften
Molekularformel |
C21H31Cl2MnN5-4 |
|---|---|
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese |
InChI |
InChI=1S/C21H31N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-21H,1-4,8-15H2;2*1H;/q-4;;;+2/p-2 |
InChI-Schlüssel |
PZSZMYYIFMBJPF-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC2C(C1)[N-]CC[N-]C3CCCCC3[N-]CC4=CC=CC(=N4)C[N-]2.Cl[Mn]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)


![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)


![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)

![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
